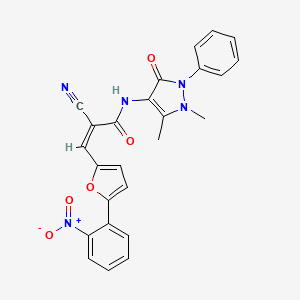![molecular formula C31H31N5O2S B2364986 5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028770-72-0](/img/structure/B2364986.png)
5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C31H31N5O2S and its molecular weight is 537.68. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
H1-Antihistaminic Activity
- Alagarsamy and Parthiban (2013) synthesized a series of novel compounds including those similar to the queried compound, which showed significant in vivo H1-antihistaminic activity on conscious guinea pigs. One of the compounds from this series emerged as highly active, offering protection from histamine-induced bronchospasm with negligible sedation, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Synthesis and Functionalization
- Bodtke et al. (2007) discussed the preparation of pharmacologically relevant 5-thioxo-6H-imidazo[1,2-c]quinazolines by sequential reactions, highlighting the synthesis process and functionalization possibilities for compounds similar to the queried chemical (Bodtke et al., 2007).
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
- Chern et al. (1993) synthesized a series of compounds, including 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, that showed high binding affinity for alpha 1-adrenoceptors. These compounds were evaluated as alpha-antagonists and antihypertensive agents, indicating their potential medical application (Chern et al., 1993).
Antiviral Activity
- Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives, closely related to the queried compound, and examined their inhibitory effects on the replication of ortho- and paramyxoviruses. The study found that certain compounds exhibited specific inhibitory properties against these viruses (Golankiewicz et al., 1995).
Anti-Inflammatory Activity
- Rajput and Singhal (2013) synthesized newer quinazolinone analogs and tested them for anti-inflammatory and analgesic activities. These compounds, related to the queried chemical, demonstrated potential therapeutic effects (Rajput & Singhal, 2013).
Antimicrobial Activities
- Yan et al. (2016) synthesized novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety and evaluated their antimicrobial activities. Some compounds showed good inhibitory effects against various microbial strains, indicating potential for use in antimicrobial therapies (Yan et al., 2016).
Anticancer Activity
- Konovalenko et al. (2022) conducted a comparative analysis of the anticancer activity of isoquinolines with various heteroaromatic substituents, including imidazoquinazolines. This study contributes to understanding the potential anticancer applications of compounds similar to the queried chemical (Konovalenko et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S/c1-22-11-13-23(14-12-22)21-39-31-33-26-10-6-5-9-25(26)29-32-27(30(38)36(29)31)15-16-28(37)35-19-17-34(18-20-35)24-7-3-2-4-8-24/h2-14,27H,15-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDZKYCMKQWCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

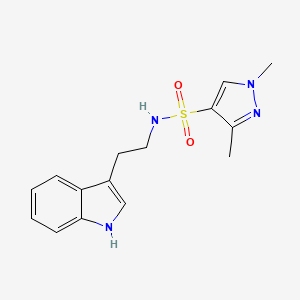
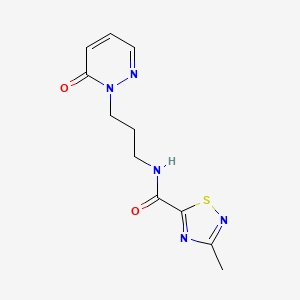
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)
![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2364909.png)
![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2364914.png)
![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)
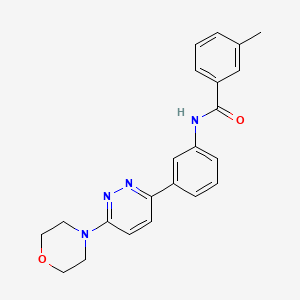
![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)

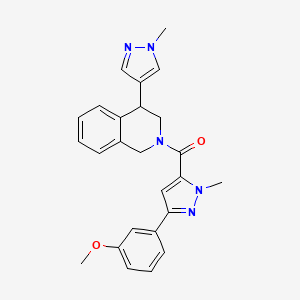
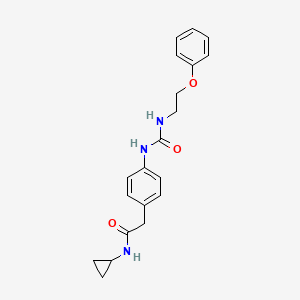
![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
